2,7,7-Trimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62184-17-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,7,7-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-12(4,5)10-8-7-9-11(2)3/h11H,6-10H2,1-5H3 |

InChI Key |

RCTMUTWYOMEASD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,7,7-Trimethylnonane: Structure, Properties, and Scientific Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2,7,7-trimethylnonane, a branched alkane of interest in various fields, from fuel science to theoretical chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from related isomers, and predictive models to offer a robust understanding of its core chemical properties, structure, and expected behavior. We will delve into its physicochemical characteristics, propose a plausible synthetic route, discuss its likely reactivity, and frame its potential applications and safety considerations within the broader context of highly branched alkanes.

Molecular Structure and Identification

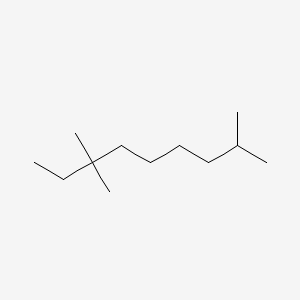

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] Its structure features a nine-carbon main chain (nonane) with three methyl group substituents located at the second and seventh carbon atoms, with two methyl groups on the seventh carbon. This high degree of branching, particularly the quaternary carbon at position 7, imparts specific physical and chemical properties that distinguish it from its linear counterpart, n-dodecane, and other isomers.

Key identifiers for this compound are summarized in the table below.[1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62184-17-2 |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1] |

| SMILES | CCC(C)(C)CCCCC(C)C[1] |

| InChI | InChI=1S/C12H26/c1-6-12(4,5)10-8-7-9-11(2)3/h11H,6-10H2,1-5H3[1] |

| InChIKey | RCTMUTWYOMEASD-UHFFFAOYSA-N[1] |

The structural arrangement of this compound can be visualized as follows:

Figure 1: 2D skeletal structure of this compound.

Physicochemical Properties

| Property | Predicted/Estimated Value | Reference |

| Boiling Point | ~197 °C | [3] |

| Melting Point | ~ -50.8 °C (estimate) | [3] |

| Density | ~0.7498 g/cm³ | [3] |

| Refractive Index | ~1.4210 | [3] |

The branching in this compound reduces the surface area available for intermolecular contact compared to its linear isomer, n-dodecane. This generally leads to a lower boiling point. However, the high degree of branching and the presence of a quaternary carbon can also lead to a more compact, spherical shape, which can increase the melting point relative to less branched isomers due to more efficient crystal packing.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent methylene (-CH₂-) and methyl (-CH₃) groups. We would anticipate overlapping multiplets in the aliphatic region (approximately 0.8-1.5 ppm). The methyl protons at the C2 position would likely appear as a doublet, while the three methyl groups at C7 would appear as singlets. The methine proton at C2 would be a multiplet.

-

¹³C NMR: The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. We would expect to see distinct signals for each of the unique carbon atoms in the molecule. The quaternary carbon at C7 would likely appear as a singlet with a characteristic chemical shift in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations. For this compound, we would expect:

-

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃ groups) and 1370-1380 cm⁻¹ (characteristic of methyl groups). The presence of a gem-dimethyl group at C7 might give rise to a characteristic doublet in this region.

-

C-C skeletal vibrations: These occur in the fingerprint region (below 1500 cm⁻¹) and are less diagnostic for general structure but contribute to the unique fingerprint of the molecule.[4]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would undergo fragmentation. The molecular ion peak (M⁺) at m/z = 170 would likely be of low abundance. The fragmentation pattern would be dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds, particularly adjacent to the branched centers. We would expect to see significant peaks corresponding to the loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments.

Synthesis of Highly Branched Alkanes: A Proposed Route for this compound

The synthesis of a specific highly branched alkane like this compound in a laboratory setting requires a targeted approach, as industrial methods like catalytic cracking and isomerization produce complex mixtures.[3] A plausible synthetic strategy would involve the construction of the carbon skeleton through nucleophilic addition to a carbonyl group, followed by deoxygenation. A Grignard reaction is a suitable choice for forming the C-C bonds at the branching points.

A potential retrosynthetic analysis is as follows:

Figure 2: Retrosynthetic analysis for this compound.

A forward synthesis could proceed as follows:

Step 1: Synthesis of the Ketone Intermediate

A suitable ketone, such as 2-methyl-3-heptanone, could be synthesized via the reaction of an appropriate Grignard reagent with an aldehyde.

Step 2: Grignard Reaction to form the Tertiary Alcohol

The ketone intermediate would then be reacted with a Grignard reagent, such as tert-butylmagnesium chloride, to form the tertiary alcohol, 2,7,7-trimethyl-2-nonanol.

Step 3: Dehydration of the Alcohol

The tertiary alcohol is then dehydrated, typically using a strong acid catalyst like sulfuric acid or phosphoric acid, to yield a mixture of alkenes.[5]

Step 4: Hydrogenation of the Alkene

The resulting alkene mixture is then hydrogenated to the final saturated alkane, this compound. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

Chemical Reactivity

As a saturated hydrocarbon, this compound is generally unreactive.[6][7] Its C-C and C-H bonds are strong and nonpolar. The high degree of branching and the presence of a sterically hindered quaternary carbon at the C7 position would further reduce its reactivity in comparison to linear alkanes. The two main reactions of alkanes are combustion and halogenation.[8]

Combustion

Like all hydrocarbons, this compound will undergo complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[6]

C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O + Heat

Incomplete combustion, in a limited supply of oxygen, would produce carbon monoxide and soot (carbon).[8]

Halogenation

Halogenation of alkanes proceeds via a free-radical chain reaction, typically initiated by UV light or high temperatures.[9] The reaction with chlorine or bromine would lead to the substitution of hydrogen atoms with halogen atoms. The selectivity of the reaction depends on the halogen and the stability of the resulting alkyl radical. Tertiary hydrogens are generally more reactive than secondary, which are more reactive than primary hydrogens. Therefore, we would expect the hydrogen at the C2 position to be preferentially substituted. However, due to the statistical abundance of primary hydrogens, a mixture of halogenated products is likely.

Potential Applications and Industrial Relevance

Highly branched alkanes are of significant interest in several industrial applications, primarily due to their combustion properties.

-

Fuel and Fuel Additives: Branched alkanes generally have higher octane ratings than their straight-chain counterparts, making them desirable components of gasoline.[10][11][12][13][14] The high degree of branching in this compound suggests it would have a high octane number and could be a component of high-performance fuels.

-

Lubricants: The molecular structure of highly branched alkanes can lead to low pour points and good thermal stability, making them suitable as base oils for lubricants.

-

Reference Compounds: In analytical chemistry, pure isomers of hydrocarbons are often used as reference standards for chromatography and spectroscopy.

Safety and Toxicology

-

Acute Toxicity: Generally, C9-C12 isoalkanes exhibit low acute oral, dermal, and inhalation toxicity.[16]

-

Skin and Eye Irritation: They may cause slight skin and eye irritation.[16]

-

Aspiration Hazard: Like many hydrocarbons, there is a potential aspiration hazard if swallowed, which can lead to chemical pneumonitis.[18]

-

Flammability: As a C₁₂ hydrocarbon, this compound is a flammable liquid.[18]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended when handling this compound.

Conclusion

This compound represents a structurally interesting highly branched alkane. While specific experimental data is sparse, a comprehensive understanding of its chemical and physical properties can be constructed from fundamental chemical principles and data from related compounds. Its predicted high octane rating suggests its primary relevance is in the field of fuel science. The proposed synthetic route provides a framework for its targeted laboratory synthesis, which would enable further experimental investigation of its properties and potential applications. As with all chemicals, appropriate safety measures should be taken when handling this compound, based on the known hazards of similar hydrocarbons.

References

- Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531.

-

Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. PubMed. Retrieved from [Link]

-

Various Authors. (2014). Why are Alkanes generally used as fuels?. Quora. Retrieved from [Link]

-

Helmenstine, A. M. (2025). Branched Chain Alkane Definition. ThoughtCo. Retrieved from [Link]

-

Warton, B., et al. (1997). Synthesis of H-branch alkanes. PEARL. Retrieved from [Link]

-

Science Skool!. (n.d.). Alkanes. Retrieved from [Link]

-

Various Authors. (2020). Why are branched alkanes used as fuels instead of straight chain alkanes?. Chemistry Stack Exchange. Retrieved from [Link]

- Ratledge, C. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. Journal of General Microbiology, 72, 165-172.

-

PubChem. (n.d.). 2,6,7-Trimethylnonane. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Alkanes, C8–18-branched and linear - Assessment statement (CA09590). Retrieved from [Link]

-

Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Safety Data Sheet: Hydrocarbons, C9-C12, N-Alkanes, Isoalkanes, Cyclics, Aromatics (2-25%). Retrieved from [Link]

-

Purdue University. (n.d.). The Reactions of Alkanes. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkane Reactivity. Retrieved from [Link]

-

Vedantu. (n.d.). Hydrocarbons Class 11 Chemistry Notes. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). nonane, 2,7,7-trimethyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 27.7: Reactions of Alkanes. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,7-Trimethylnonane. Retrieved from [Link]

-

PubChem. (n.d.). Nonane, 2,4,6-trimethyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Nonane, 2,2,3-trimethyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,4,7-Trimethylnonane, b. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,2,3-trimethylbutane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,4,7-Trimethylnonane, c. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,7-Trimethylnonane. Retrieved from [Link]

-

PubChem. (n.d.). 3,5,7-Trimethylnonane. Retrieved from [Link]

Sources

- 1. This compound | C12H26 | CID 53423917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nonane, 2,7,7-trimethyl- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H16 infrared spectrum of 2,2,3-trimethylbutane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 7. 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkane Reactivity [www2.chemistry.msu.edu]

- 10. quora.com [quora.com]

- 11. Branched Chain Alkane Definition [thoughtco.com]

- 12. echemi.com [echemi.com]

- 13. scienceskool.co.uk [scienceskool.co.uk]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. santos.com [santos.com]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to 2,7,7-Trimethylnonane (CAS Number: 62184-17-2)

This technical guide provides a comprehensive overview of 2,7,7-trimethylnonane, a branched-chain alkane of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical and physical characteristics, outlines plausible synthetic and analytical methodologies, discusses safety and toxicological considerations, and explores potential applications, offering a foundational resource for its scientific exploration.

Chemical Identity and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] Its structure, characterized by a nonane backbone with three methyl group substitutions at the 2 and 7 positions, imparts specific physical properties that distinguish it from its linear isomer, n-dodecane, and other branched isomers.[3]

The presence of a quaternary carbon at position 7 and a chiral center at position 2 results in a molecule with unique steric and conformational properties. These structural features influence its boiling point, melting point, viscosity, and solubility, which are critical parameters for its handling, purification, and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62184-17-2 | [2][4] |

| Molecular Formula | C₁₂H₂₆ | [1][4] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 197 °C (estimated) | [4] |

| Density | 0.7498 g/cm³ (estimated) | [4] |

| Refractive Index | 1.4210 (estimated) | [4] |

| Melting Point | -50.8 °C (estimated) | [4] |

| SMILES | CCC(C)(C)CCCCC(C)C | [1] |

| InChI | InChI=1S/C12H26/c1-6-12(4,5)10-8-7-9-11(2)3/h11H,6-10H2,1-5H3 | [1][5] |

| InChIKey | RCTMUTWYOMEASD-UHFFFAOYSA-N | [1][5] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, its structure suggests several viable synthetic routes based on established organometallic chemistry. A logical and efficient approach would involve the coupling of a Grignard reagent with a suitable alkyl halide, a method renowned for its efficacy in forming carbon-carbon bonds.[6][7][8]

A plausible retrosynthetic analysis points towards the disconnection of the C5-C6 bond, suggesting a reaction between a Grignard reagent derived from 2-bromo-2-methylhexane and 1-bromo-3-methylbutane. However, a more controlled and higher-yielding approach would likely involve the use of an organocuprate (Gilman) reagent for the key coupling step, which is known to be effective in coupling with alkyl halides.[9][10][11]

Proposed Synthetic Pathway via Organocuprate Chemistry

This proposed synthesis involves the preparation of a Gilman reagent from an appropriate alkyl halide and its subsequent reaction with another alkyl halide.

Caption: Proposed synthesis of this compound via an organocuprate reagent.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-bromo-2-methylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Copper(I) iodide

-

1-bromo-3-methylbutane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Instrumentation:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask under a nitrogen atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether.

-

Slowly add a solution of 2-bromo-2-methylpentane in anhydrous diethyl ether via a dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining 2-bromo-2-methylpentane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Formation of the Gilman Reagent:

-

In a separate flask under nitrogen, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add the freshly prepared Grignard reagent to the copper(I) iodide suspension with vigorous stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the lithium di(tert-alkyl)cuprate.

-

-

Coupling Reaction:

-

To the Gilman reagent at 0 °C, slowly add a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Analytical Methodologies

The characterization and purity assessment of this compound would rely on standard analytical techniques for volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the separation and identification of this compound from reaction mixtures and for assessing its purity. The retention time in a gas chromatogram would be specific to its volatility and interaction with the column's stationary phase, while the mass spectrum would provide a unique fragmentation pattern for structural confirmation.

Hypothetical GC-MS Parameters:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

The expected mass spectrum would show a molecular ion peak (M⁺) at m/z 170, although it may be weak due to the branched nature of the alkane. Prominent fragment ions would arise from the cleavage at the branched points, particularly the loss of a propyl group (M-43) and an isobutyl group (M-57).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.[12][13][14][15][16] The ¹H NMR spectrum would show characteristic signals for the different types of protons, with their chemical shifts, multiplicities, and integration values corresponding to the number and environment of the protons. The ¹³C NMR spectrum would provide the number of unique carbon atoms in the molecule.

Predicted NMR Spectral Features:

-

¹H NMR: Distinct signals for the methyl protons at the chiral center (C2) and the gem-dimethyl groups at the quaternary center (C7), as well as complex multiplets for the methylene and methine protons along the nonane chain.

-

¹³C NMR: A specific number of signals corresponding to the unique carbon environments in the molecule, including a quaternary carbon signal for C7.

Caption: A typical analytical workflow for the characterization of synthesized this compound.

Safety, Toxicology, and Biological Activity

Safety and Handling

Based on safety data for similar branched alkanes, this compound is expected to be a flammable liquid.[17] It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

A significant hazard associated with liquid alkanes of this molecular weight is aspiration toxicity.[17] If swallowed, the substance can enter the lungs and cause severe damage. Therefore, ingestion must be strictly avoided.

Toxicological Profile

The biological activity of alkanes is generally low, as they are chemically inert.[1] However, their lipophilic nature allows them to interact with cell membranes, and high concentrations can lead to non-specific toxicity. The stereochemistry of this compound, with its chiral center at C2, could potentially lead to stereospecific interactions with biological systems, although this is purely speculative without experimental data.[21][22]

Potential Applications

While there are no well-documented applications specific to this compound, its properties as a branched alkane suggest potential utility in several areas.

-

Fuels and Lubricants: Branched alkanes are important components of gasoline and jet fuels due to their high octane ratings and good cold-flow properties. The hydroisomerization of n-dodecane to its branched isomers is a key process in the production of high-quality fuels.[23][24][25][26] this compound could be a component of such fuel mixtures.

-

Solvents: Its non-polar nature and relatively high boiling point could make it a suitable solvent for certain chemical reactions and extractions where a less volatile hydrocarbon is required.

-

Reference Standards: Pure this compound could serve as an analytical standard for the identification and quantification of branched alkanes in complex hydrocarbon mixtures, such as petroleum products.

-

Drug Development: In the context of drug development, small, lipophilic molecules can sometimes serve as fragments or scaffolds for the design of new therapeutic agents. While a simple alkane is unlikely to be a drug candidate itself, its derivatives could be explored. Its specific three-dimensional structure could be of interest in fragment-based drug discovery.

Conclusion and Future Directions

This compound is a structurally interesting branched alkane with well-defined physicochemical properties that can be inferred from its structure and data on related compounds. While specific experimental data on its synthesis, analysis, and biological activity are limited, established chemical principles allow for the design of plausible synthetic and analytical protocols.

Future research should focus on the development and optimization of a reliable synthetic route to produce this compound in sufficient purity and quantity for detailed studies. Comprehensive analytical characterization, including the acquisition of high-resolution NMR and mass spectrometry data, is essential. Furthermore, toxicological and pharmacological screening would be necessary to fully understand its biological profile and to explore any potential applications, particularly in the fields of materials science and drug discovery.

References

- 2 - Supplementary Information. (n.d.).

- This compound - ChemicalBook. (n.d.).

-

Alkane - Wikipedia. (n.d.). Retrieved from

- Selective hydroisomerization of n-dodecane over platinum supported on SAPO-11. (2025, August 9).

- Alkanes, C8–18-branched and linear - Assessment statement (CA09590). (2023, March 22).

- grignard reagents - Chemguide. (n.d.).

- Selective regulation of n-dodecane isomerization and cracking performance in Pt/beta catalysts via orientation control of Brønsted acid site distribution - Catalysis Science & Technology (RSC Publishing). (n.d.).

- Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020, February 20).

- Grignard Reaction - Organic Chemistry Portal. (n.d.).

- Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. (2025, August 6).

- Are there any alkanes/alkenes/alkynes that have any acute toxicity? (other than suffocation hazard?) : r/askscience - Reddit. (2011, June 23).

- Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).

- Grignard reagent - Wikipedia. (n.d.).

- Reaction results of n-dodecane isomerization on different samples - ResearchGate. (n.d.).

- Branched Chain Alkanes - riomaisseguro.rio.rj.gov.br. (n.d.).

- Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed. (n.d.).

- Organocuprates (Gilman Reagents): How They're Made - Master Organic Chemistry. (2016, January 29).

- 2,6,7-Trimethylnonane | C12H26 | CID 53423859 - PubChem - NIH. (n.d.).

- This compound | C12H26 | CID 53423917 - PubChem. (n.d.).

- 7-Ethyl-2,6,7-trimethylnonane | C14H30 | CID 57492131 - PubChem. (n.d.).

- Dodecane | C12H26 | CID 8182 - PubChem - NIH. (n.d.).

- R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps. (n.d.).

- Gilman reagent - Wikipedia. (n.d.).

- GILMAN REAGENT = ORGANOCUPRATE To Make Hydrocarbons. And Synthesis Practice Problems! - YouTube. (2020, July 13).

- Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. (2016, February 5).

- stereochemistry and biological activity of drugs. (n.d.).

- 2,7-Dimethylnonane | C11H24 | CID 6428624 - PubChem - NIH. (n.d.).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).

- nonane, 2,7,7-trimethyl- - the NIST WebBook. (n.d.).

- and 1,2,3,4,5,6-Hexafluorocyclohexane Isomers as Biologically Active Compounds - PubMed. (2023, February 14).

- 3,4,7-Trimethylnonane | C12H26 | CID 526429 - PubChem - NIH. (n.d.).

- This one is 2,4,7-trimethylnonane right? : r/chemhelp - Reddit. (2024, December 1).

- Bioconcentration of n-dodecane and its highly branched isomer 2,2,4,6,6-pentamethylheptane in fathead minnows - PubMed. (n.d.).

- List of isomers of dodecane - Wikipedia. (n.d.).

- A Survey of the Mechanisms in Catalytic Isomerization of Alkanes - ResearchGate. (2025, August 10).

- (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. (C) The active compound was identified as 6, 9-heptadecadiene. Vertical numbers: chemical shift (frequency of absorption) of peak. - ResearchGate. (n.d.).

- Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2- ylidene)nitramide - Organic Syntheses. (2018, July 17).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).

- 2,2,4-Trimethylpentane(540-84-1) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H26 | CID 53423917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. List of isomers of dodecane - Wikipedia [en.wikipedia.org]

- 4. This compound [chemicalbook.com]

- 5. nonane, 2,7,7-trimethyl- [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. leah4sci.com [leah4sci.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. minio.scielo.br [minio.scielo.br]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 2,2,4-Trimethylpentane(540-84-1) 1H NMR spectrum [chemicalbook.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 22. Theoretical Exploitation of 1,2,3,4,5,6-Hexachloro- and 1,2,3,4,5,6-Hexafluorocyclohexane Isomers as Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Selective regulation of n-dodecane isomerization and cracking performance in Pt/beta catalysts via orientation control of Brønsted acid site distribution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2,7,7-Trimethylnonane

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2,7,7-trimethylnonane (CAS No. 62184-17-2), a branched alkane with the molecular formula C₁₂H₂₆.[1][2][3] As a highly branched saturated hydrocarbon, its physical characteristics are governed by its molecular structure, influencing its behavior in various scientific and industrial applications. This document synthesizes available data with theoretical principles to offer field-proven insights for professionals in research and development. We will delve into its key physical constants, predicted spectroscopic behavior, detailed experimental protocols for property determination, and essential safety and handling guidelines.

Molecular Structure and Chemical Identity

This compound is an isomer of dodecane. Its structure features a nine-carbon nonane backbone with three methyl group substitutions: one at the C2 position and two at the C7 position. The presence of a quaternary carbon at the C7 position is a significant structural feature that influences its physical properties, particularly its boiling and melting points.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on available data. It is crucial to note that while values for density and refractive index are reported, the specific experimental conditions (e.g., temperature) are not consistently provided in the literature, which is a critical factor for precision.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| Boiling Point | 197 °C (at 760 mmHg) | [1] |

| Melting Point | -50.8 °C (estimated) | [1] |

| Density | 0.7498 g/cm³ (Temperature not specified) | [1] |

| Refractive Index | 1.4210 (Temperature and Wavelength not specified) | [1] |

In-Depth Analysis of Physical Properties

Boiling Point: 197 °C

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces, which increase with molecular weight and surface area. For C12 alkanes, the boiling points vary significantly with the degree of branching. Highly branched isomers like this compound have a more compact, spherical shape than their linear counterpart, n-dodecane (boiling point ~216 °C). This compactness reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces and, consequently, a lower boiling point. The reported value of 197 °C is consistent with this principle for a highly branched C12 isomer.

Melting Point: -50.8 °C (Estimated)

The melting point is influenced by both intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. While increased branching often raises the melting point in symmetrical molecules (e.g., neopentane), the asymmetrical nature of this compound disrupts efficient crystal packing. This structural irregularity makes it difficult for the molecules to arrange into a well-ordered solid, resulting in a very low, and in this case estimated, melting point. Such compounds often tend to form amorphous glasses upon cooling rather than crystalline solids.

Density and Refractive Index

The density of 0.7498 g/cm³ is typical for a liquid alkane of this molecular weight.[1] Density is temperature-dependent; it decreases as temperature increases due to thermal expansion. For high-precision work, this value should be determined at a controlled temperature.

The refractive index of 1.4210 is a measure of how much light is bent when passing through the substance.[1] It is dependent on both temperature and the wavelength of light used for the measurement. Standard measurements are typically performed at 20°C using the sodium D-line (589 nm), denoted as nD²⁰. The lack of specified conditions for the reported value necessitates experimental verification for any application requiring high accuracy.

Predicted Spectroscopic Characteristics

-

¹³C NMR Spectroscopy: Due to molecular asymmetry, all 12 carbon atoms in this compound are chemically non-equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals . The quaternary carbon at C7 would likely exhibit a signal with a lower intensity compared to the protonated carbons.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex.

-

Chemical Shifts: Protons on methyl groups (CH₃) would appear most upfield (approx. 0.8-1.0 ppm). Methylene (CH₂) protons would be found slightly downfield (approx. 1.2-1.4 ppm), and the single methine (CH) proton at C2 would be the most downfield of the aliphatic protons (approx. 1.5-1.7 ppm).

-

Integration: The relative areas of the signals would correspond to the number of protons in each unique environment.

-

Splitting: Complex spin-spin coupling would be observed. For instance, the CH proton at C2 would be split by the adjacent CH₂ group and the C2-methyl group, resulting in a multiplet.

-

-

Mass Spectrometry: As a branched alkane, the electron ionization (EI) mass spectrum would be characterized by extensive fragmentation. The molecular ion peak (M⁺) at m/z = 170 would likely be of very low abundance or absent. The spectrum would be dominated by fragment ions corresponding to the formation of stable secondary and tertiary carbocations resulting from C-C bond cleavage at the branch points.

-

Infrared (IR) Spectroscopy: The IR spectrum would be typical for an alkane, showing strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations for methyl and methylene groups around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of the gem-dimethyl group at C7 might result in a characteristic split in the methyl bending band.

Experimental Protocols for Physical Property Determination

For any research or development application, experimental verification of physical properties is paramount. The following are authoritative, self-validating protocols for determining the key physical constants of liquid samples like this compound.

Protocol: Boiling Point Determination via Thiele Tube

This micro-scale method is efficient for determining the boiling point of small sample volumes and relies on the principle that boiling occurs when a liquid's vapor pressure equals the surrounding atmospheric pressure.

Caption: Workflow for Thiele Tube Boiling Point Determination.

Methodology:

-

Sample Preparation: Add 0.5 mL of this compound to a small test tube (Durham tube).

-

Capillary Inversion: Place a melting-point capillary tube, sealed end up, into the sample.

-

Assembly: Attach the test tube to a thermometer using a rubber band, aligning the bottom of the tube with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands. Continue heating until a rapid, continuous stream of bubbles is observed (indicating the sample's vapor has displaced the air).

-

Measurement: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the vapor pressure of the sample equals the atmospheric pressure.

Protocol: Density Determination via Pycnometer

This method provides a highly accurate density measurement by precisely determining the mass of a known volume of the liquid.

Caption: Workflow for Density Determination using a Pycnometer.

Methodology:

-

Mass of Pycnometer: Carefully clean and dry a pycnometer and measure its mass (m₁).

-

Calibration with Water: Fill the pycnometer with distilled, deionized water and place it in a constant-temperature water bath (e.g., 20.0 °C) until thermal equilibrium is reached. Ensure the volume is exact using the capillary stopper.

-

Mass of Water: Dry the outside of the pycnometer and measure its mass (m₂).

-

Volume Calculation: Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at the specific temperature: V = (m₂ - m₁) / ρ_water.

-

Sample Measurement: Empty, clean, and thoroughly dry the pycnometer. Fill it with this compound.

-

Equilibration and Mass of Sample: Repeat the temperature equilibration (step 2) and weighing (step 3) to get the mass of the pycnometer plus the sample (m₃).

-

Density Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

Protocol: Refractive Index Determination via Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids, which is a fundamental property related to a substance's composition and purity.

Sources

Spectroscopic data of 2,7,7-Trimethylnonane (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Data of 2,7,7-Trimethylnonane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS: 62184-17-2), a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to present a detailed, predictive analysis. It is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a foundational understanding of how to characterize such branched alkanes. The guide includes predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations, as well as characteristic IR absorption frequencies. Furthermore, it supplies detailed, field-proven protocols for the acquisition of these spectra, ensuring a self-validating system for experimental replication.

Structural Foundation for Spectroscopic Analysis

The predictive analysis of any spectrum begins with a thorough understanding of the molecule's chemical structure. This compound is a branched alkane with a nine-carbon backbone.

Molecular Structure:

A structural analysis reveals distinct electronic environments for various carbon and hydrogen atoms, which is the basis for predicting the number and type of signals in NMR spectroscopy.

-

Symmetry and Equivalence: The molecule lacks any plane of symmetry, meaning that, in principle, every carbon and its attached protons could be chemically distinct. However, the free rotation around C-C single bonds makes the three methyl groups on C7 equivalent and the three methyl groups on the C2 methine distinct from those on C7.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[3]

Principles of ¹H NMR in Alkanes

Protons in alkanes are highly shielded due to the electron-donating nature of alkyl groups and the absence of electronegative atoms or π-systems. Consequently, their signals typically appear in the upfield region of the spectrum, generally between 0.7 and 1.5 ppm.[4] The splitting of a signal is governed by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons.[5][6]

Predicted ¹H NMR Data for this compound

Based on the structure, we can predict the following signals. The chemical shifts are estimated based on standard values for alkyl protons.

| Signal Label | Structural Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale for Prediction |

| a | CH ₃ (on C2) | ~0.85 | 3H | Doublet (d) | Adjacent to one proton (CH on C2). |

| b | CH ₃ (on C1) | ~0.88 | 3H | Triplet (t) | Adjacent to two protons (CH₂ on C2). |

| c | CH ₃ (on C7, x3) | ~0.90 | 9H | Singlet (s) | No protons on the adjacent quaternary C7. |

| d | CH ₂ (on C8) | ~1.25 | 2H | Quartet (q) | Adjacent to three protons (CH₃ on C9). |

| e | CH ₂ (C3-C6) | ~1.2-1.4 | 8H | Multiplet (m) | Complex overlapping signals from the methylene chain, with splitting from adjacent CH₂ groups. |

| f | CH (on C2) | ~1.50 | 1H | Multiplet (m) | Adjacent to CH₃ (C1) and CH₂ (C3) protons, leading to complex splitting. |

Visualization: Proton-Signal Correlation

The following diagram illustrates the relationship between the unique protons in this compound and their predicted ¹H NMR signals.

Caption: Mapping of proton environments in this compound to predicted NMR signals.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. In standard broadband-decoupled spectra, each unique carbon atom produces a single sharp peak, and the chemical shift provides insight into its bonding and electronic environment.[7]

Principles of ¹³C NMR in Alkanes

Carbon atoms in alkanes are highly shielded and appear in the upfield region of the spectrum, typically from 10 to 60 ppm.[4] The specific chemical shift is influenced by the substitution pattern: quaternary carbons are more downfield than methine (CH), which are more downfield than methylene (CH₂) and methyl (CH₃) carbons.[8]

Predicted ¹³C NMR Data for this compound

Using online prediction tools and established chemical shift correlation charts, the following ¹³C NMR signals are predicted.[9]

| Predicted δ (ppm) | Structural Assignment | Carbon Type |

| ~11.5 | C9 | Methyl (CH₃) |

| ~14.2 | C1 | Methyl (CH₃) |

| ~22.8 | C1' (on C2) | Methyl (CH₃) |

| ~29.5 | C7' (on C7) | Methyl (CH₃) |

| ~30.1 | C3 | Methylene (CH₂) |

| ~32.0 | C5 | Methylene (CH₂) |

| ~33.5 | C7 | Quaternary |

| ~35.4 | C2 | Methine (CH) |

| ~38.9 | C8 | Methylene (CH₂) |

| ~42.1 | C4 | Methylene (CH₂) |

| ~44.3 | C6 | Methylene (CH₂) |

Note: Due to the structural complexity, the methylene region (C3, C4, C5, C6, C8) may show closely spaced or overlapping peaks. The exact assignments would require 2D NMR experiments for confirmation.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is primarily used to identify the presence of functional groups.

Principles of IR in Alkanes

The IR spectra of alkanes are typically simple because they only contain C-C and C-H bonds.[10] The most diagnostic absorptions are:

-

C-H Stretching: Strong, sharp peaks appearing just below 3000 cm⁻¹. Vibrations for sp³ C-H bonds consistently occur in the 2850–2960 cm⁻¹ range.[11][12] The absence of peaks above 3000 cm⁻¹ is a strong indicator that no sp² (alkene/aromatic) or sp (alkyne) C-H bonds are present.[12]

-

C-H Bending: Medium to strong absorptions in the 1350–1470 cm⁻¹ region. Methyl (CH₃) groups show a characteristic bend around 1375 cm⁻¹, while methylene (CH₂) groups exhibit a "scissoring" vibration near 1465 cm⁻¹.[10][13]

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960 - 2850 | Strong, sharp | C-H (sp³) Stretching (from CH, CH₂, and CH₃) |

| 1470 - 1450 | Medium | C-H Bending (Methylene Scissoring) |

| 1380 - 1370 | Medium | C-H Bending (Methyl Rocking) |

| 725 - 720 | Weak | C-H Rocking (seen in long alkyl chains) |

The most crucial information from the IR spectrum of this compound is the confirmation of its identity as a saturated alkane and the definitive absence of functional groups like hydroxyls (-OH), carbonyls (C=O), or unsaturation (C=C, C≡C).[14]

Experimental Protocols for Spectroscopic Analysis

The trustworthiness of any spectroscopic data relies on rigorous and standardized acquisition protocols. The following are step-by-step methodologies for obtaining high-quality NMR and IR spectra for a liquid alkane sample like this compound.

General Workflow for Spectroscopic Characterization

This diagram outlines the logical flow from sample receipt to final structural confirmation.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation:

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer's spinner and use a depth gauge to ensure correct positioning.[18]

-

Place the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. An automated topshim routine is often used.[17]

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals and pick the peaks.

-

Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation:

-

A more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) is recommended due to the lower natural abundance of ¹³C.[15]

-

-

Instrument Setup:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transform with exponential multiplication, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.[20]

-

Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Wipe it with a Kimwipe dampened with isopropanol and allow it to dry completely.[21]

-

-

Background Acquisition:

-

Sample Analysis:

-

Data Processing and Cleanup:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks.

-

Thoroughly clean the ATR crystal with isopropanol and a Kimwipe to remove all traces of the sample.[21]

-

Conclusion: A Self-Validating Spectroscopic Profile

This guide provides a robust, theory-grounded framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data converge to form a unique and self-validating fingerprint for this molecule. The ¹H NMR establishes the proton connectivity and ratios, the ¹³C NMR confirms the carbon backbone and the number of unique carbon environments, and the IR spectrum verifies the compound as a saturated alkane, free of other functional groups. The detailed experimental protocols provided herein offer a clear pathway for researchers to generate empirical data that can be confidently compared against these predictions for unambiguous structural confirmation.

References

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

SOP data acquisition - R-NMR. (n.d.). R-NMR. Retrieved from [Link]

-

Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

-

ATR-FTIR Prestige 21 - Basic Operation and SOP. (2012). University of Washington. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Nonane, 2,7,7-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland, Baltimore County. Retrieved from [Link]

-

Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Wipf Group. (n.d.). Quick guide for running a simple ATR/IR. University of Pittsburgh. Retrieved from [Link]

-

FTIR SOP: Setup and Data Processing. (n.d.). Scribd. Retrieved from [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. Retrieved from [Link]

-

IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2023, October 17). YouTube. Retrieved from [Link]

-

SOP for Operation and Calibration of FTIR Spectrophotometer. (2021). Pharmaceutical Guidelines. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Alkanes. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). University of Rochester. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Alkanes. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Ethyl-2,6,7-trimethylnonane. In PubChem Compound Database. Retrieved from [Link]

-

Alkanes. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Infrared Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy Methods of structure determination. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6,7-Trimethylnonane. In PubChem Compound Database. Retrieved from [Link]

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin. Retrieved from [Link]

-

Bopaiah, P., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 269. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

NMR Spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, A. B., et al. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. The Journal of Organic Chemistry, 79(11), 4870–4884. Retrieved from [Link]

-

2,5,8-Trimethylnonane. (n.d.). SpectraBase. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

This one is 2,4,7-trimethylnonane right? (2024). Reddit. Retrieved from [Link]

-

Infrared spectrum of 2,2,3-trimethylbutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Ethyl-2,3,5-trimethylnonane. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4,7-Trimethylnonane. In PubChem Compound Database. Retrieved from [Link]

Sources

- 1. nonane, 2,7,7-trimethyl- [webbook.nist.gov]

- 2. This compound | C12H26 | CID 53423917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Visualizer loader [nmrdb.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. C7H16 infrared spectrum of 2,2,3-trimethylbutane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. scribd.com [scribd.com]

- 16. How To [chem.rochester.edu]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. commons.ggc.edu [commons.ggc.edu]

- 19. r-nmr.eu [r-nmr.eu]

- 20. chem.uiowa.edu [chem.uiowa.edu]

- 21. utsc.utoronto.ca [utsc.utoronto.ca]

- 22. chem.tamu.edu [chem.tamu.edu]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 24. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermophysical and Thermochemical Properties of 2,7,7-trimethyl-nonane

This guide provides a comprehensive overview of the known and estimated thermophysical and thermochemical properties of 2,7,7-trimethyl-nonane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with the fundamental principles and experimental methodologies used to characterize such compounds.

Section 1: Introduction to 2,7,7-trimethyl-nonane

2,7,7-trimethyl-nonane is a branched-chain alkane with the chemical formula C₁₂H₂₆.[1][2][3][4] As a saturated hydrocarbon, it consists of carbon and hydrogen atoms linked by single bonds, forming a complex, acyclic structure.[5] Understanding the thermophysical and thermochemical properties of branched alkanes like 2,7,7-trimethyl-nonane is crucial in various applications, including fuel development, lubricant technology, and as a non-polar solvent in chemical synthesis. Its isomeric structure influences its physical behavior and energetic properties, distinguishing it from its straight-chain and other branched isomers.[5]

Molecular Structure:

-

IUPAC Name: 2,7,7-trimethylnonane[3]

Section 2: Thermophysical Properties

Thermophysical properties describe a substance's physical characteristics under thermal influence. These properties are fundamental to understanding the material's behavior in various states and are critical for process design and modeling.

Tabulated Thermophysical Data

The following table summarizes the available and estimated thermophysical data for 2,7,7-trimethyl-nonane. It is important to note that some of these values are estimations and should be used with an understanding of their theoretical basis.

| Property | Value | Source |

| Melting Point | -50.8 °C (estimate) | [1][6] |

| Boiling Point | 197 °C | [1][6] |

| Density | 0.7498 g/cm³ | [1][6] |

| Refractive Index | 1.4210 | [1][6] |

Experimental Determination of Thermophysical Properties

The accurate measurement of thermophysical properties relies on well-established experimental techniques. The choice of method is dictated by the property of interest, the state of the substance, and the required precision.

Principle: Density, the mass per unit volume, is a fundamental property. For liquids like 2,7,7-trimethyl-nonane, a vibrating tube densitometer is a common and highly accurate method.

Experimental Protocol: Vibrating Tube Densitometry

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water, at the desired temperature.

-

Sample Injection: A small, bubble-free aliquot of 2,7,7-trimethyl-nonane is introduced into the oscillating U-tube.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the instrument's temperature-controlled environment.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Data Conversion: The instrument's software converts the oscillation period to a density value based on the initial calibration.

Causality: The choice of a vibrating tube densitometer is due to its high precision, small sample volume requirement, and wide temperature and pressure range capabilities, making it suitable for characterizing valuable or synthesized compounds.

Principle: Viscosity measures a fluid's resistance to flow. For liquids with the expected viscosity of a C12 alkane, a capillary viscometer or a rotational rheometer can be employed.

Experimental Protocol: Capillary Viscometry (Ostwald Viscometer)

-

Instrument Setup: A calibrated capillary viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.

-

Sample Loading: A precise volume of 2,7,7-trimethyl-nonane is introduced into the viscometer.

-

Thermal Equilibration: The sample is allowed to equilibrate to the bath temperature.

-

Flow Time Measurement: The liquid is drawn up one arm of the viscometer, and the time taken for the meniscus to pass between two calibrated marks is measured.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Trustworthiness: The protocol's reliability is ensured by using a calibrated viscometer and maintaining precise temperature control, as viscosity is highly temperature-dependent.

Visualization of Experimental Workflow: Density Measurement

Caption: Workflow for density determination using a vibrating tube densitometer.

Section 3: Thermochemical Properties

Thermochemical data provide insight into the energy content of a molecule and the energy changes that occur during chemical reactions. The enthalpy of formation and enthalpy of combustion are key parameters in this domain.

Enthalpy of Formation and Combustion

Estimation Methods: For branched alkanes, group additivity methods, such as the one developed by Benson, can provide reliable estimates for the enthalpy of formation in the gas phase.[7] These methods involve summing the contributions of individual chemical groups within the molecule.

Experimental Determination of Thermochemical Properties

Principle: Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. The sample is completely combusted in a constant-volume container (the "bomb"), and the heat released is measured by the temperature rise of the surrounding water bath.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A known mass of 2,7,7-trimethyl-nonane is placed in a crucible inside the bomb. A fuse wire is positioned to contact the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined from a standard like benzoic acid), and the mass of the sample.[8][9]

Authoritative Grounding: This method is a cornerstone of thermochemistry, and its protocols are well-established by standards organizations. The use of a standard substance for calibration ensures the accuracy and traceability of the measurements.[8]

Visualization of Experimental Workflow: Bomb Calorimetry

Sources

- 1. This compound [chemicalbook.com]

- 2. nonane, 2,7,7-trimethyl- [webbook.nist.gov]

- 3. This compound | C12H26 | CID 53423917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nonane, 2,7,7-trimethyl- [webbook.nist.gov]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. srd.nist.gov [srd.nist.gov]

- 8. reddit.com [reddit.com]

- 9. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Natural Occurrence of Branched Alkanes: A Focus on 2,7,7-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of natural products chemistry continually unveils novel molecular architectures with significant biological potential. Among these, branched alkanes, particularly those found on the epicuticle of insects, represent a fascinating and underexplored class of compounds. This guide provides a comprehensive technical overview of the natural occurrence, analysis, and potential applications of branched alkanes, with a specific focus on the isomer 2,7,7-trimethylnonane. As a Senior Application Scientist, my goal is to bridge the gap between fundamental research and practical application, offering insights into the causality behind experimental choices and fostering a deeper understanding of these unique biomolecules.

Introduction to Branched Alkanes: Beyond Simple Lipids

Branched alkanes are saturated hydrocarbons characterized by the presence of one or more alkyl side chains attached to a linear carbon backbone.[1] Unlike their straight-chain counterparts, the introduction of methyl, ethyl, or larger alkyl groups creates chiral centers and complex stereoisomers, dramatically increasing their structural diversity.[2] In the natural world, these molecules are far from being simple, inert lipids. They play crucial roles in chemical communication, acting as pheromones, and provide a vital protective barrier against desiccation, particularly in insects.[3]

The specific isomer, this compound, with the chemical formula C12H26, represents a unique structure within this class. Its stereochemistry and specific distribution in nature are key to understanding its biological function.

| Property | Value | Source |

| Molecular Formula | C12H26 | |

| Molecular Weight | 170.33 g/mol | |

| IUPAC Name | This compound |

Natural Occurrence of this compound and Related Branched Alkanes

While the presence of a wide variety of branched alkanes in insect cuticular hydrocarbons is well-documented, specific identification of this compound in nature is less common in readily available literature. However, the foundational knowledge of branched alkane biosynthesis and distribution provides a strong basis for its potential discovery and isolation.

Insect Cuticular Hydrocarbons: A Primary Source

The epicuticle of insects is a rich source of complex mixtures of hydrocarbons, including n-alkanes, alkenes, and methyl-branched alkanes.[3] These compounds are crucial for preventing water loss and are involved in chemical communication, including species and mate recognition. The composition of these hydrocarbon profiles can be species-specific and even vary between sexes and castes within a species.

The biosynthesis of methyl-branched alkanes in insects is a complex process involving fatty acid synthase (FAS) enzymes. Propionate, derived from amino acid catabolism or the Krebs cycle, is utilized as a primer to introduce methyl branches at even-numbered carbon positions. For branches at odd-numbered positions, methylmalonyl-CoA, derived from succinate, serves as the extender unit.

Caption: Biosynthetic pathway of branched alkanes in insects.

Methodologies for Isolation and Identification

The successful isolation and identification of this compound from a complex natural matrix requires a multi-step approach, combining extraction, fractionation, and sophisticated analytical techniques.

Extraction of Cuticular Lipids

The initial step involves the extraction of lipids from the insect cuticle. A non-destructive method is often preferred to maintain the integrity of the specimen for subsequent morphological analysis.

Protocol: Solvent Extraction of Insect Cuticular Hydrocarbons

-

Sample Preparation: Select fresh or properly preserved insect specimens. If using fresh specimens, immobilize them by cooling.

-

Solvent Wash: Submerge the entire insect in a non-polar solvent such as n-hexane or pentane for 5-10 minutes. This dissolves the cuticular lipids without extracting internal lipids.

-

Solvent Collection: Carefully remove the insect from the solvent. The resulting solution contains the cuticular lipids.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the lipid extract.

-

Storage: Store the extract at -20°C in a sealed vial to prevent degradation.

Fractionation of Hydrocarbons

The crude lipid extract is a complex mixture. To isolate the branched alkanes, a fractionation step is necessary.

Caption: Workflow for the fractionation of branched alkanes.

Protocol: Separation of Branched and Straight-Chain Alkanes using 5Å Molecular Sieves

-

Activation of Sieves: Activate 5Å molecular sieves by heating at 350°C for 3 hours. Allow to cool in a desiccator.

-

Adsorption: Dissolve the hydrocarbon fraction in a minimal amount of anhydrous n-hexane. Add the activated molecular sieves and agitate the mixture for 12-24 hours at room temperature. The straight-chain alkanes will be selectively adsorbed into the pores of the sieves.

-

Isolation of Branched Alkanes: Filter the mixture to remove the molecular sieves. The filtrate will contain the branched and cyclic alkanes.

-

Solvent Removal: Evaporate the solvent to obtain the enriched branched alkane fraction.

Analytical Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of branched alkanes.

-

Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms) is typically used. The retention indices of branched alkanes are lower than their straight-chain isomers.

-

Mass Spectrometry (MS): Electron ionization (EI) at 70 eV is standard. The mass spectrum of branched alkanes is characterized by fragmentation patterns that can help determine the positions of the methyl groups. For this compound, characteristic fragments would arise from cleavage at the branched positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for unambiguous structure elucidation, particularly for determining the stereochemistry of chiral centers.

-

¹H NMR: The proton signals for methyl groups on a branched alkane typically appear in the upfield region (δ 0.8-1.0 ppm).

-

¹³C NMR: The carbon chemical shifts are highly sensitive to the local environment, allowing for the differentiation of carbons at branch points from those in the linear chain.

Potential Applications in Drug Development

While specific biological activities for this compound are not yet extensively reported, the broader class of branched alkanes and related lipophilic molecules offers several avenues for exploration in drug development.

Antimicrobial and Cytotoxic Potential

Some studies have indicated that certain branched-chain hydrocarbons and other lipophilic natural products possess antimicrobial or cytotoxic properties. The structural features of this compound, such as its specific branching pattern, could influence its interaction with microbial cell membranes or its uptake into cancer cells. Further research is warranted to screen this and other branched alkanes for such activities.

Pheromonal Activity and Neuromodulation

The primary role of many insect cuticular hydrocarbons is in chemical signaling. This suggests that these molecules can interact with specific chemoreceptors. Investigating the potential of this compound and its isomers to modulate insect behavior could lead to the development of novel, environmentally friendly pest management strategies. Furthermore, understanding the interaction of these lipophilic molecules with insect receptors could provide insights into designing modulators of related receptors in other organisms.

Future Directions

The study of naturally occurring branched alkanes like this compound is a field ripe for discovery. Future research should focus on:

-

Targeted Screening: A systematic screening of a wider range of insect species, as well as plants and microorganisms, for the presence of this compound.

-

Chiral Analysis: Determination of the absolute configuration of naturally occurring this compound, as stereochemistry is often critical for biological activity.

-

Biological Activity Screening: Comprehensive screening of purified this compound and its synthetic isomers in a variety of biological assays, including antimicrobial, cytotoxic, and receptor-binding assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to understand how structural modifications affect biological activity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 26). Branched Alkanes. Retrieved from [Link]

-

MDPI. (2022, February 1). Inter- and Intrasexual Variation in Cuticular Hydrocarbons in Trichrysis cyanea (Linnaeus, 1758) (Hymenoptera: Chrysididae). Insects, 13(2), 163. [Link]

-

National Academy of Sciences. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(5), 1336–1341. [Link]

-

Annual Reviews. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 49-67. [Link]

-

YouTube. (2016, April 13). Organic Chemistry: Branched Chain Alkanes. [Link]

-

PubMed. (2023). Protein, lipid, and chitin fractions from insects: Method of extraction, functional properties, and potential applications. Critical Reviews in Food Science and Nutrition, 1-18. [Link]

Sources

2,7,7-Trimethylnonane: A Potential Irregular Isoprenoid Biomarker in Geochemical Exploration

An In-depth Technical Guide for Researchers and Scientists

Abstract

Geochemical biomarkers, or molecular fossils, offer an unparalleled window into the Earth's biological and environmental history.[1][2] These compounds, derived from once-living organisms, retain their basic carbon skeleton through geological time, providing critical information on the origin of organic matter, depositional environments, and thermal history of sediments and petroleum.[1][3] While regular isoprenoids like pristane and phytane are well-established biomarkers, the significance of their irregular counterparts is an expanding frontier in organic geochemistry. This guide focuses on 2,7,7-trimethylnonane, a C12 branched alkane, as a potential, yet underexplored, biomarker. We will delve into its structural characteristics, the analytical methodologies for its detection, its plausible biosynthetic origins, and its potential applications in paleoenvironmental reconstruction and petroleum exploration, while also highlighting areas requiring further research.

Introduction to Geochemical Biomarkers

Biomarkers are complex organic molecules found in sediments, rocks, and crude oils that can be unambiguously linked to a specific biological precursor.[1][2] Their structural integrity, preserved through diagenesis and catagenesis, makes them invaluable tools for geochemists.[1] The distribution and abundance of various biomarkers can be used to:

-

Determine the source of organic matter: Differentiating between marine, lacustrine, and terrestrial inputs.[4]

-

Reconstruct paleoenvironments: Providing insights into redox conditions, salinity, and water column stratification.[1]

-

Assess thermal maturity: Indicating the extent of heat-induced alteration of organic matter.[1][5]

-

Correlate oils with their source rocks: Fingerprinting petroleum to understand hydrocarbon migration pathways.

Acyclic isoprenoids, a major class of biomarkers, are chains of repeating isoprene (C5) units.[2][6] They are ubiquitous in the geosphere and are primarily derived from the side chains of molecules like chlorophyll (in the case of pristane and phytane) and membrane lipids of archaea.[1][3]

The Enigma of Irregular Isoprenoids: A Case for this compound

While most isoprenoids are formed by regular "head-to-tail" linkages of isoprene units, a fascinating subset of "irregular" isoprenoids exists, featuring "tail-to-tail" or other unconventional linkages.[1] These irregular structures often point to specific microbial origins, particularly from archaea living in extreme environments.[3]

This compound (C12H26) is a branched alkane whose structure does not conform to the regular isoprene rule.[7][8] Its specific branching pattern, with a quaternary carbon at position 7, suggests a highly specific formation pathway, making it a candidate for a diagnostic biomarker.

Chemical Structure and Properties

-

Molecular Weight: 170.33 g/mol [7]

-

Structure: A nonane backbone with a methyl group at position 2 and two methyl groups at position 7.[7][8]

The stability of its saturated alkane structure gives it a high preservation potential in the geological record.

Caption: Molecular structure of this compound.

Hypothetical Biosynthetic Pathways and Geochemical Significance

The precise biological source and biosynthetic pathway of this compound are currently unknown. However, we can hypothesize potential origins based on our understanding of microbial isoprenoid synthesis.